molecular formula C16H12N4OS B7461165 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide

Katalognummer B7461165
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: TXMUXDRQFASBLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide, also known as IQA, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. IQA is a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). The compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide involves the inhibition of CDKs and GSK-3, which are involved in various cellular processes. CDKs play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer. GSK-3 is involved in neuronal signaling pathways and has been implicated in the pathogenesis of neurodegenerative diseases. This compound binds to the ATP-binding site of CDKs and GSK-3, thereby inhibiting their activity and leading to cell cycle arrest and neuroprotection.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mediated through its inhibition of CDKs and GSK-3. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide is its potent inhibitory activity against CDKs and GSK-3, making it a valuable tool for studying these proteins in vitro and in vivo. Additionally, the compound has shown promising results in preclinical studies, making it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility, which may hinder its bioavailability in vivo. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.

Zukünftige Richtungen

There are several future directions for the development of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide as a therapeutic agent. One potential application is in cancer therapy, where the compound has shown promising results in preclinical studies. Further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Additionally, the compound has shown neuroprotective effects in animal models of neurodegenerative diseases, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of the compound for these applications. Finally, this compound may have potential applications in other diseases, such as diabetes and inflammation, where CDKs and GSK-3 play a role in pathogenesis.

Synthesemethoden

The synthesis of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The synthesis begins with the preparation of 2-amino-6-chloroimidazo[2,1-b][1,3]thiazole, which is then reacted with 8-chloroquinoline to form the intermediate product. The final coupling reaction involves the reaction of the intermediate with N-(tert-butoxycarbonyl)-3-aminopropionic acid, followed by deprotection to obtain the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies as an inhibitor of CDKs and GSK-3, which are involved in cell cycle regulation and neuronal signaling pathways, respectively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, the compound has shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-14(9-12-10-20-7-8-22-16(20)18-12)19-13-5-1-3-11-4-2-6-17-15(11)13/h1-8,10H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMUXDRQFASBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CC3=CN4C=CSC4=N3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.